molecular formula C14H18BrFO2 B567041 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane CAS No. 1363339-35-8

2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane

Cat. No.: B567041
CAS No.: 1363339-35-8
M. Wt: 317.198
InChI Key: UQPFFOMFEDRJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes This compound features a dioxane ring substituted with a 4-bromo-3-fluorophenyl group and a butyl group

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as an intermediate in the synthesis of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorophenol and butyl bromide.

    Formation of the Dioxane Ring: The phenol group undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the dioxane ring.

    Substitution Reaction: The butyl group is introduced via a nucleophilic substitution reaction using butyl bromide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to the formation of the corresponding hydrogenated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 2-(4-Bromo-3-fluorophenyl)propanenitrile
  • (4-Bromo-3-fluorophenyl)carbamic acid benzyl ester

Comparison: 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-5-butyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFO2/c1-2-3-4-10-8-17-14(18-9-10)11-5-6-12(15)13(16)7-11/h5-7,10,14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPFFOMFEDRJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(OC1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.